1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile
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Description
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C₁₁H₁₁N₃O₄ and its molecular weight is 249.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cytidine deaminase (CDA) . CDA is an enzyme that plays a crucial role in the metabolism of cytidine, a nucleoside that is integral to the formation of RNA .
Mode of Action
The compound acts as an effective inhibitor of CDA . It can suppress cell proliferation regardless of the expression level of CDA, suggesting that it operates through cell cycle regulation .
Biochemical Pathways
The compound is involved in the nucleoside metabolic pathway . By inhibiting CDA, it disrupts the normal breakdown of cytidine, which can lead to an accumulation of cytidine and a decrease in uridine, the product of cytidine deamination . This disruption can affect various downstream processes, including RNA and DNA synthesis.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, its solubility in DMF, DMSO, and PBS (pH 7.2) suggests that it may have good bioavailability .
Result of Action
The inhibition of CDA and the subsequent disruption of nucleoside metabolism can lead to a halt in cell proliferation . This makes the compound a potential therapeutic agent for tumors with high CDA expression .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain physiological environments . Additionally, its stability under storage at -20°C indicates that it may require a specific temperature range to maintain its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is speculated that it may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-7-6(3-12)13-5-14(7)11-10(17)9(16)8(4-15)18-11/h1,5,8-11,15-17H,4H2/t8-,9-,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMFSMFVAEFOI-GWOFURMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.